5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazo-thiazole derivatives .
Scientific Research Applications
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Thiazole: A five-membered ring containing one nitrogen and one sulfur atom.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Uniqueness
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination can lead to unique biological activities and chemical properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C11H15BrN2S |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
5-bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H15BrN2S/c1-5-7-6-15-10-13-8(11(2,3)4)9(12)14(7)10/h6H,5H2,1-4H3 |
InChI Key |
METIPZVHOORCKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)Br)C(C)(C)C |
Origin of Product |
United States |
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